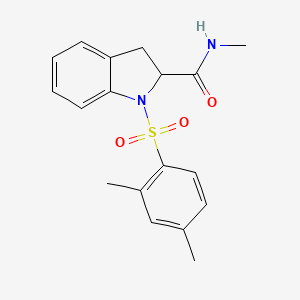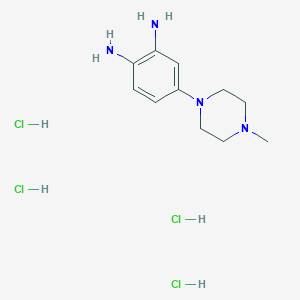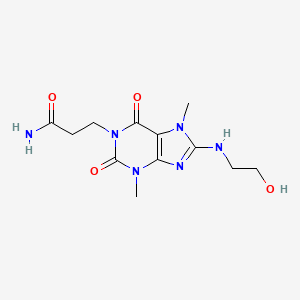![molecular formula C16H17N5O2S B2425201 4-methoxy-N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide CAS No. 872995-43-2](/img/structure/B2425201.png)
4-methoxy-N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methoxy-N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide” are not provided in the search results. The molecular formula is C16H17N5O2S and the molecular weight is 343.41.Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel triazole derivatives, including similar structural analogs, has been explored for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized several dihydro-1,2,4-triazol-3-one derivatives and assessed their antimicrobial activities, finding some compounds to possess good or moderate activity against tested microorganisms (Bektaş et al., 2007).
Antiproliferative Activity and Chemical Synthesis
Ilić et al. (2011) investigated [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives for their antiproliferative activity against endothelial and tumor cells, providing insights into the potential therapeutic applications of triazole and pyridazine derivatives (Ilić et al., 2011).
Antimicrobial and Antioxidant Activities
Research by Gilava et al. (2020) on triazolopyrimidines synthesis revealed compounds with significant antimicrobial and antioxidant activities, demonstrating the relevance of these derivatives in developing new antimicrobial agents (Gilava et al., 2020).
Molecular Structure and Biological Activity
Sallam et al. (2021) synthesized and characterized a pyridazine analog, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, and conducted a comprehensive study involving density functional theory calculations, Hirshfeld surface analysis, and energy frameworks to explore its structure and potential biological activities (Sallam et al., 2021).
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, given that similar compounds have shown a wide range of biological activities . Additionally, the synthesis methods could be optimized, and the compound could be structurally modified to enhance its bioactivity.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with a similar 1,2,4-triazole structure have been reported to interact with various biochemical pathways due to their diverse pharmacological activities .
properties
IUPAC Name |
4-methoxy-N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-12-5-3-11(4-6-12)16(22)17-10-9-14-19-18-13-7-8-15(24-2)20-21(13)14/h3-8H,9-10H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTWCXZOWMHQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2425121.png)

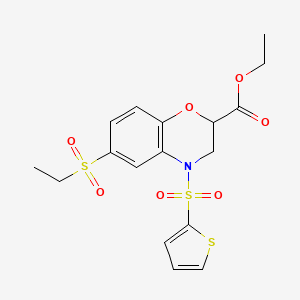

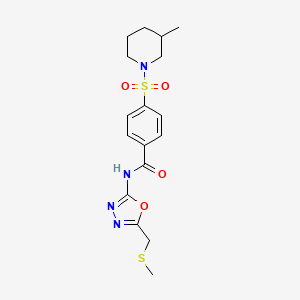
![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2425126.png)

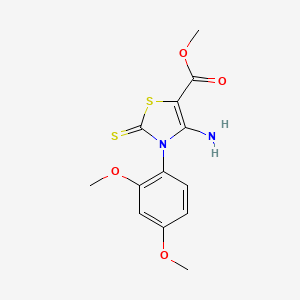

![3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2425135.png)
